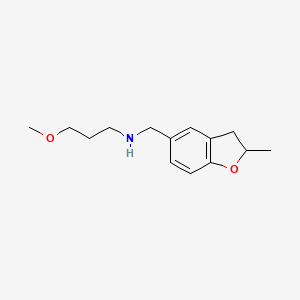

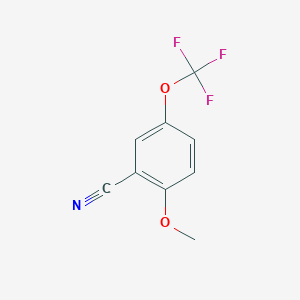

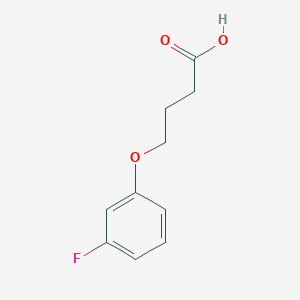

4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives has been explored through various methodologies. In one study, the generation of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions was achieved using a Suzuki–Miyaura cross-coupling reaction in water, although this method yielded low returns, prompting the development of an alternative approach using lithiation methods . Another research described the direct synthesis of substituted pyrazole through a 3+2 annulation method, where the cyclocondensation of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid produced ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Similarly, a three-component one-pot condensation reaction was used to synthesize ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .

Molecular Structure Analysis

X-ray crystallography has been a common tool for confirming the molecular structures of synthesized pyrazole derivatives. For instance, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was determined using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds and π-π stacking interactions . The structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was also elucidated using single-crystal X-ray diffraction, and its experimental FT-IR and NMR chemical shifts were compared with those calculated by density functional theory (DFT) .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been investigated in various studies. Schiff base ligands have been synthesized from pyrazole compounds, which were characterized and their tautomeric equilibria studied . Additionally, the reactions between spiropyran derivatives and Michler's ethylene were examined, demonstrating the significant influence of a methyl group on the reactivity of the spiropyran at the 4-position .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been characterized using a range of spectroscopic methods. For example, the antioxidant properties of a novel pyrazole derivative were evaluated in vitro through DPPH and hydroxyl radical scavenging methods . Theoretical studies, including DFT calculations, have been performed to understand the electronic structure-property relationships of these compounds, such as the frontier molecular orbitals and theoretical UV-Vis and IR stretching vibrations [3, 7].

Case Studies

The synthesis and characterization of pyrazole derivatives have led to potential applications in various fields. For instance, the Schiff base ligands derived from pyrazole compounds have been used to synthesize heterometallic tetranuclear complexes . The photophysical properties of substituted pyrazolines have been studied for their potential in metal ion sensing . These case studies demonstrate the versatility of pyrazole derivatives in the development of new materials and sensors.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Activities

Subheading : Tetra Substituted PyrazolinesGovindaraju et al. (2012) synthesized a series of 8-(5-aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl)-octanoic acid ethyl esters and tested them for antibacterial, antifungal, and antioxidant activities. The study underscores the broad spectrum of biological activities exhibited by pyrazole derivatives and contributes to understanding their potential in addressing various biological threats (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa & Kumar, 2012).

Enzymatic Activity Enhancement

Subheading : Pyrazolopyrimidinyl Keto-estersAbd and Awas (2008) focused on the synthesis of pyrazolopyrimidinyl keto-esters and their acid hydrazide derivatives, discovering their potent effect on enhancing cellobiase reactivity. This research offers insights into how molecular modifications in pyrazole compounds can lead to significant biological applications, particularly in enzymatic activity enhancement (Abd & Awas, 2008).

Anticancer Properties

Subheading : Pyrazolo[3,4-d]pyrimidin-4-one DerivativesThe study by Abdellatif et al. (2014) synthesized a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. The results revealed that almost all compounds displayed significant antitumor activity, contributing to the growing body of research on the potential of pyrazole derivatives in cancer treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed & Bakr, 2014).

Safety And Hazards

Safety data sheets provide information on the hazards of similar compounds. For example, (3,4-Dimethoxyphenyl)acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard, with risks including acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3,4-dimethoxyphenyl)-5-ethyl-2-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-5-10-13(14(15)17(2)16-10)9-6-7-11(18-3)12(8-9)19-4/h6-8H,5,15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISMZBUZWNRBOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C2=CC(=C(C=C2)OC)OC)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethoxy-phenyl)-5-ethyl-2-methyl-2H-pyrazol-3-ylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)

![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)

![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)

![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)

![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)

![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)